N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Descripción general
Descripción
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide, also known as BMS-345541, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMS-345541 is a selective inhibitor of IκB kinase (IKK) that plays a crucial role in the activation of the nuclear factor kappa B (NF-κB) pathway.
Mecanismo De Acción
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide selectively inhibits the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. Inhibition of the IKK complex by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide prevents the phosphorylation and degradation of IκBα, thereby preventing the activation of the NF-κB pathway. Inhibition of the NF-κB pathway by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide leads to the suppression of the expression of genes involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including the suppression of cell proliferation, induction of apoptosis, reduction of inflammation, and amelioration of autoimmune disorders. N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide is a potent and selective inhibitor of the IKK complex, which makes it an ideal tool for studying the role of the NF-κB pathway in various diseases. N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has some limitations, including its poor solubility, which can affect its bioavailability and limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide, including the development of more potent and selective IKK inhibitors, the investigation of the role of the NF-κB pathway in other diseases, and the evaluation of the efficacy of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide in combination with other therapies. The development of more potent and selective IKK inhibitors could lead to the discovery of new therapeutic targets and the development of more effective treatments for cancer, inflammation, and autoimmune disorders. The investigation of the role of the NF-κB pathway in other diseases could lead to the identification of new therapeutic targets and the development of new treatments for a wide range of diseases. The evaluation of the efficacy of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide in combination with other therapies could lead to the development of new treatment regimens that could enhance the efficacy of existing therapies.
Métodos De Síntesis
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide is synthesized through a multistep process starting from 2-nitrotoluene. The first step involves the nitration of 2-nitrotoluene to form 2-nitro-4-methyltoluene. The second step involves the reduction of 2-nitro-4-methyltoluene to form 4-methyl-o-toluidine. The third step involves the condensation of 4-methyl-o-toluidine with 2-(1H-benzimidazol-2-yl)ethanamine to form N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide (N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide).
Aplicaciones Científicas De Investigación
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and autoimmune disorders. N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been shown to inhibit the activation of the NF-κB pathway, which plays a crucial role in the regulation of immune responses, cell proliferation, and survival. Inhibition of the NF-κB pathway by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been shown to suppress the growth and survival of cancer cells, reduce inflammation, and ameliorate autoimmune disorders.
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-6-8-13(9-7-12)22(20,21)17-11-10-16-18-14-4-2-3-5-15(14)19-16/h2-9,17H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNQOUIQMFROJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322413 | |
Record name | N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49729917 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
CAS RN |
64988-35-8 | |
Record name | N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.